molecular formula C10H21N B13618649 4-(2-Methylbutyl)piperidine

4-(2-Methylbutyl)piperidine

Cat. No.: B13618649
M. Wt: 155.28 g/mol
InChI Key: RDGQWZUMQKLYFK-UHFFFAOYSA-N
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Description

4-(2-Methylbutyl)piperidine is an organic compound belonging to the piperidine family, which is a class of heterocyclic amines. Piperidines are known for their six-membered ring structure containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a 2-methylbutyl group attached to the fourth position of the piperidine ring. Piperidines, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutyl)piperidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method yields various cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .

Industrial Production Methods

Industrially, piperidines are often produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Another industrial method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidone derivatives, while reduction can produce various substituted piperidines .

Scientific Research Applications

4-(2-Methylbutyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylbutyl)piperidine involves its interaction with various molecular targets and pathways. Piperidines are known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research focused on developing new therapeutic agents .

Biological Activity

4-(2-Methylbutyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. Piperidine, a saturated heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological effects including antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-methylbutyl group at the fourth position. The presence of this branched alkyl group may influence its pharmacokinetic properties and biological interactions.

Antioxidant Activity

Research indicates that piperidine derivatives can exhibit significant antioxidant properties. In particular, compounds with similar structures have shown effectiveness in scavenging free radicals and inhibiting oxidative stress markers. For example, studies utilizing the DPPH assay have demonstrated that certain piperidine derivatives can achieve up to 100% inhibition of reactive species at concentrations around 10 µM .

CompoundDPPH Inhibition (%) at 10 µM
This compoundTBD (To Be Determined)
Piperidine Derivative A100%
Piperidine Derivative B83%

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial potential. A series of synthesized compounds exhibited varying degrees of antibacterial and antifungal activities. For instance, derivatives bearing specific substituents demonstrated enhanced efficacy against pathogenic strains, suggesting that structural modifications can significantly impact biological outcomes .

CompoundAntibacterial Activity (Zone of Inhibition)
This compoundTBD
Piperidine Derivative C20 mm
Piperidine Derivative D15 mm

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine derivatives are another area of interest. Some studies have reported that certain piperidine compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases .

Study on Antioxidant Potential

A study conducted by Harini et al. synthesized various piperidinone oxime esters and evaluated their antioxidant activities using multiple assays (DPPH, ABTS). Compounds with hydroxyl substitutions showed enhanced activity compared to their counterparts without such modifications .

Pharmacokinetic Optimization

In the pursuit of optimizing pharmacokinetic properties, researchers have explored modifications to the piperidine structure to improve solubility and reduce metabolic clearance. For example, fluorination at specific positions has been shown to enhance stability in metabolic assays while maintaining biological activity .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-(2-methylbutyl)piperidine

InChI

InChI=1S/C10H21N/c1-3-9(2)8-10-4-6-11-7-5-10/h9-11H,3-8H2,1-2H3

InChI Key

RDGQWZUMQKLYFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CCNCC1

Origin of Product

United States

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